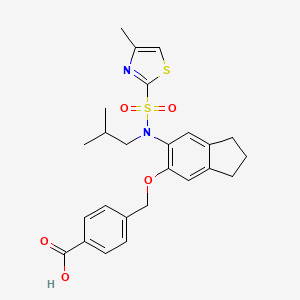

ONO-8130

説明

ONO-8130 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor EP1 (Ki = 1.9 nM)1,2 It exerts a more than 1,000-fold selectivity for EP1 compared with other EP receptors. This compound suppresses pain associated with cyclophosphamide-induced cystitis in mice at 0.3-30 mg/kg. It also blocks PGE2-induced contraction and eliminates spontaneous tone of guinea pig trachea tested in tissue organ baths.

Orally available EP1 receptor antagonist.

This compound is an orally available EP1 receptor antagonist.

科学的研究の応用

ONO-8130の科学研究における用途を調査しましたが、6~8のユニークな用途に関する詳細情報は容易に入手できません。この化合物は、4-[[[2,3-ジヒドロ-6-[(2-メチルプロピル)[(4-メチル-2-チアゾリル)スルホニル]アミノ]-1H-インデン-5イル]オキシ]メチル]安息香酸としても知られており、主に尿生殖器疾患における潜在的な治療用途を持つEP1受容体拮抗薬として知られています。また、膀胱炎モデルにおける鎮痛効果も示されています。

尿生殖器疾患

This compoundは、選択的なプロスタノイドEP1受容体拮抗薬としての役割が調査されており、尿生殖器疾患に関連する状態の治療に役立つ可能性があります。 研究によると、this compoundは用量依存的に膀胱痛様行動と関連性のある過敏症を予防できることが示されています .

膀胱炎における鎮痛効果

この化合物は、膀胱炎のマウスモデルで鎮痛効果を示しており、この状態に関連する疼痛管理における潜在的な用途が示唆されています。 経口投与した場合、膀胱炎に関連する膀胱痛の発症と進行を予防し、逆転させることが示されています .

作用機序

Target of Action

ONO-8130 primarily targets the Prostanoid EP1 receptor . The EP1 receptor is a G-protein coupled receptor that plays a significant role in pain processing .

Mode of Action

This compound acts as a selective antagonist of the Prostanoid EP1 receptor . It binds to the EP1 receptor and blocks its activation, thereby inhibiting the downstream effects of receptor activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the extracellular signal-regulated kinase (ERK) in the L6 spinal cord . This compound blocks the phosphorylation of ERK, a key player in transmitting signals from the cell surface to the DNA in the cell nucleus .

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body .

Result of Action

This compound has been shown to relieve bladder pain in mice with cyclophosphamide-induced cystitis . It achieves this by blocking the phosphorylation of ERK in the L6 spinal cord, thereby inhibiting pain signals .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors It’s important to note that the effectiveness of this compound can vary depending on the specific biological and environmental context.

特性

IUPAC Name |

4-[[6-[2-methylpropyl-[(4-methyl-1,3-thiazol-2-yl)sulfonyl]amino]-2,3-dihydro-1H-inden-5-yl]oxymethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O5S2/c1-16(2)13-27(34(30,31)25-26-17(3)15-33-25)22-11-20-5-4-6-21(20)12-23(22)32-14-18-7-9-19(10-8-18)24(28)29/h7-12,15-16H,4-6,13-14H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXMDBQCUCDLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)S(=O)(=O)N(CC(C)C)C2=C(C=C3CCCC3=C2)OCC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

459841-96-4 | |

| Record name | ONO 8130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459841964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

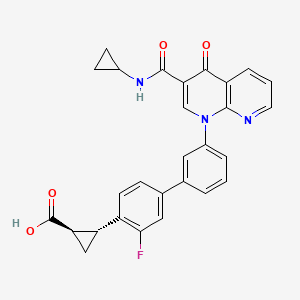

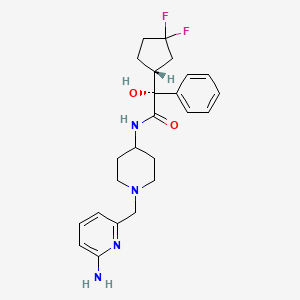

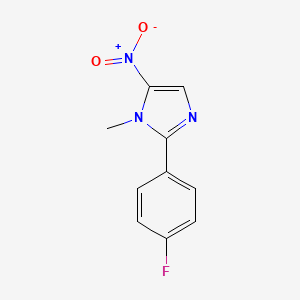

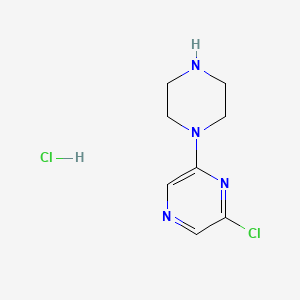

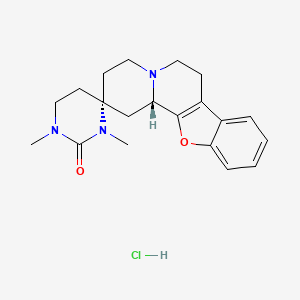

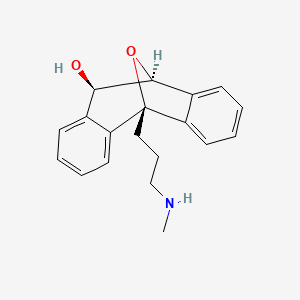

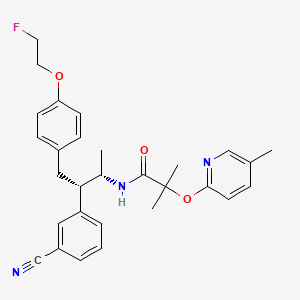

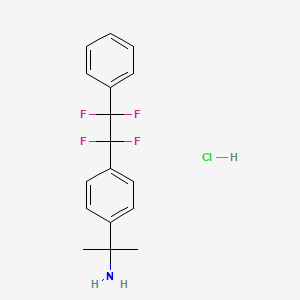

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid (ONO-8130)?

A1: 4-[[[2,3-Dihydro-6-[(2-methylpropyl)[(4-methyl-2-thiazolyl)sulfonyl]amino]-1H-indene-5yl]oxy]methyl]benzoic acid, commonly known as this compound, acts as a selective antagonist of the prostaglandin EP1 receptor. [, , , ] This means it binds to the EP1 receptor and blocks the binding of its natural ligand, prostaglandin E2 (PGE2). [, ] By inhibiting this interaction, this compound prevents the downstream signaling cascade usually triggered by PGE2 binding to the EP1 receptor.

Q2: What role does the prostaglandin EP1 receptor play in airway smooth muscle contraction?

A2: Research suggests that PGE2, acting through the EP1 receptor, contributes to both the maintenance of basal tone [] and the induction of contractions in guinea pig trachea (GPT), a model often used to study human airway responses. [, ] Antagonizing the EP1 receptor with this compound significantly reduced antigen-induced contractions in GPT, mimicking the effects of cyclooxygenase (COX) inhibition by indomethacin. [] This supports the idea that PGE2, primarily signaling through the EP1 receptor, plays a significant role in antigen-induced airway smooth muscle contraction.

Q3: How does this compound compare to other compounds targeting airway smooth muscle contraction?

A3: While this compound specifically targets the PGE2-EP1 receptor pathway, other classes of drugs, like antihistamines, leukotriene inhibitors (e.g., zileuton), and COX inhibitors (e.g., indomethacin), target different mediators involved in airway smooth muscle contraction. [] Interestingly, combining this compound with antihistamines and zileuton completely abolished antigen-induced contractions in GPT. [] This highlights the potential for synergistic effects when combining this compound with drugs targeting alternative pathways involved in airway constriction.

Q4: Beyond airway smooth muscle, what other potential therapeutic applications are being explored for this compound?

A4: Research indicates that this compound can alleviate bladder pain in mice with cyclophosphamide-induced cystitis. [] Additionally, studies have investigated the compound's potential in treating other conditions, such as diabetes. Research suggests that this compound negates the protective effect of a specific LRH-1 agonist, BL001, against stress-induced beta-cell death, suggesting a role for the PTGS2-PGE2/PTGER1 signaling axis in mediating BL001's beneficial effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B1677257.png)

![N-methyl-N-(4-methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1677258.png)

![1-[2-(2,5-Dimethylphenoxy)ethyl]-3-indolecarboxylic acid](/img/structure/B1677259.png)